molecular formula C10H10BrN3O B1378524 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 1429309-42-1

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B1378524
CAS No.: 1429309-42-1
M. Wt: 268.11 g/mol
InChI Key: LEVNVYGDBJKAHQ-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrazoloquinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving bromination, cyclization, and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain enzymes, altering their activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is unique due to its specific bromine substitution and the fused ring system, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-7-5-12-14-9(7)13-8-4-2-1-3-6(8)10(14)15/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNVYGDBJKAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
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Reactant of Route 5
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
Reactant of Route 6
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

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